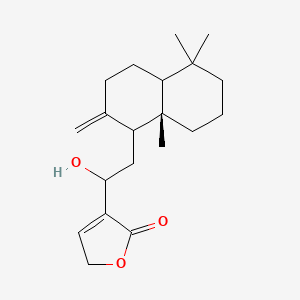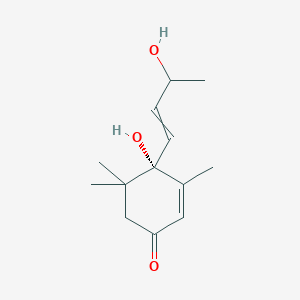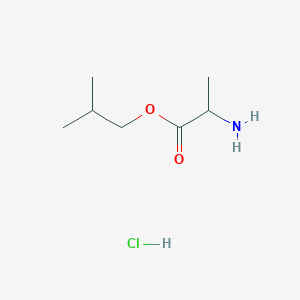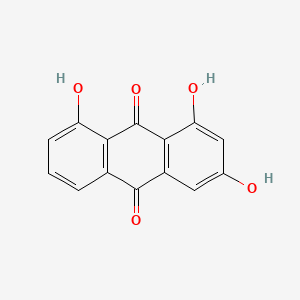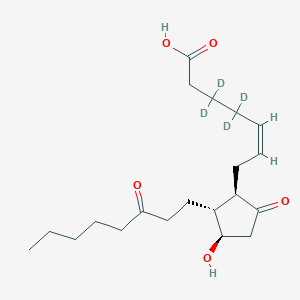
13,14-Dihydro-15-keto-PGE2-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13,14-Dihydro-15-keto-Prostaglandin E2-d4 is a deuterium-labeled analog of 13,14-Dihydro-15-keto-Prostaglandin E2. This compound is primarily used as an internal standard for the quantification of 13,14-Dihydro-15-keto-Prostaglandin E2 by gas chromatography or liquid chromatography-mass spectrometry. It is a metabolite of Prostaglandin E2 and is formed via a 15-keto-Prostaglandin E2 intermediate by the enzyme 15-oxo-Prostaglandin Δ13 reductase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13,14-Dihydro-15-keto-Prostaglandin E2-d4 involves the incorporation of deuterium into the parent compound, 13,14-Dihydro-15-keto-Prostaglandin E2. This is typically achieved through hydrogen-deuterium exchange reactions under controlled conditions. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of 13,14-Dihydro-15-keto-Prostaglandin E2-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced chromatographic techniques to ensure the purity and isotopic labeling of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
13,14-Dihydro-15-keto-Prostaglandin E2-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
13,14-Dihydro-15-keto-Prostaglandin E2-d4 has several scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Prostaglandin E2 metabolites.
Biology: Studied for its role in various biological pathways and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and its role in disease mechanisms.
Industry: Utilized in the development of pharmaceuticals and as a tracer in drug metabolism studies .
Mécanisme D'action
The mechanism of action of 13,14-Dihydro-15-keto-Prostaglandin E2-d4 involves its interaction with specific enzymes and receptors. It is metabolized by the enzyme 15-oxo-Prostaglandin Δ13 reductase to form its active metabolites. These metabolites can then interact with various molecular targets and pathways, including the prostaglandin receptors, to exert their biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
13,14-Dihydro-15-keto-Prostaglandin E2: The parent compound, which is not deuterium-labeled.
13,14-Dihydro-15-keto-Prostaglandin D2: Another metabolite of prostaglandins with similar structural features
Uniqueness
13,14-Dihydro-15-keto-Prostaglandin E2-d4 is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical techniques. This labeling allows for precise quantification and tracking of the compound in various biological and chemical processes .
Propriétés
Formule moléculaire |
C20H32O5 |
|---|---|
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-17,19,23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,19-/m1/s1/i5D2,8D2 |
Clé InChI |
CUJMXIQZWPZMNQ-BQWYWOLISA-N |
SMILES isomérique |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)CCC(=O)CCCCC |
SMILES canonique |
CCCCCC(=O)CCC1C(CC(=O)C1CC=CCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





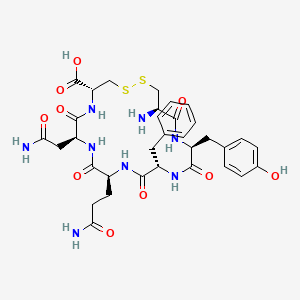
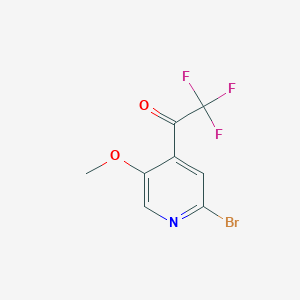
![2-[1-[(1S,9R,10R,15S)-15-hydroxy-9,10,14,14-tetramethyl-16-oxapentacyclo[13.2.2.01,13.02,10.05,9]nonadecan-6-yl]ethenyl]-5-methyl-2,3-dihydropyran-6-one](/img/structure/B12429108.png)
![(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B12429112.png)
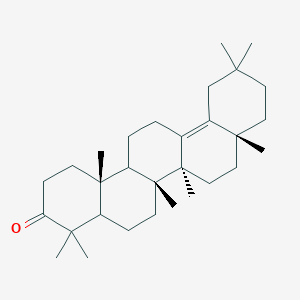
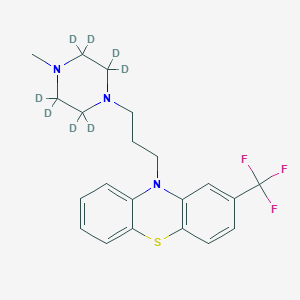
![2-{[1-(5-Fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B12429133.png)
